8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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Description
8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C22H19ClN6O2 and its molecular weight is 434.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2,4-Triazoles are heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of 1,2,4-triazoles depends on their specific structure and the enzymes or receptors they interact with. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
The specific biochemical pathways affected by 1,2,4-triazoles depend on their targets. They can influence a wide range of pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely. These properties are influenced by factors such as the compound’s specific structure and the route of administration .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,2,4-triazoles .
Properties
IUPAC Name |
8-(2-chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-26-19-17(20(30)27(2)22(26)31)28(13-12-14-8-4-3-5-9-14)21-25-24-18(29(19)21)15-10-6-7-11-16(15)23/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMIVPKNCIOBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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